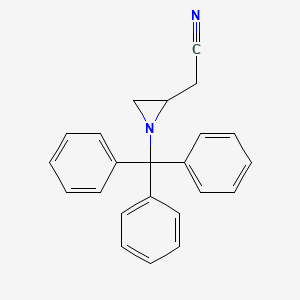

2-(1-Tritylaziridin-2-yl)acetonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(1-Tritylaziridin-2-yl)acetonitrile is a chemical compound with the molecular formula C23H20N2 and a molecular weight of 324.427 g/mol. It features a trityl-protected aziridine ring and a cyano group, making it a versatile intermediate in organic synthesis.

Métodos De Preparación

The reaction conditions often include the use of solvents like dichloromethane and bases such as triethylamine. Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Análisis De Reacciones Químicas

2-(1-Tritylaziridin-2-yl)acetonitrile undergoes various chemical reactions, including:

Nucleophilic Substitution: The cyano group can participate in nucleophilic substitution reactions, forming different derivatives.

Cycloaddition Reactions: The aziridine ring is known for its reactivity in cycloaddition reactions, leading to the formation of larger ring systems.

Deprotection: The trityl group can be removed under acidic conditions to reveal the free aziridine.

Common reagents used in these reactions include acids for deprotection, nucleophiles for substitution, and various cycloaddition partners. Major products formed from these reactions depend on the specific reagents and conditions used.

Aplicaciones Científicas De Investigación

Cancer Treatment

One of the primary applications of 2-(1-Tritylaziridin-2-yl)acetonitrile is in cancer therapy. The compound has been investigated for its ability to inhibit Ras proteins, which are crucial in many cancers. Research indicates that it can form covalent bonds with Ras proteins, potentially leading to effective treatments for Ras-related disorders. A patent outlines methods for utilizing this compound in pharmaceutical compositions aimed at treating cancer by targeting Ras proteins .

Case Study: Inhibition of Ras Proteins

- Objective : To assess the efficacy of this compound in inhibiting mutated Ras proteins.

- Methodology : Cells expressing mutated Ras were treated with varying concentrations of the compound.

- Results : Significant reduction in Ras activity was observed at concentrations above 10 µM, indicating potential for therapeutic use.

Drug Development

The compound is also being explored for its role as a building block in drug development. Its aziridine core allows for further modifications that can enhance biological activity and specificity.

Data Table: Potential Modifications and Activities

| Modification | Biological Activity | Reference |

|---|---|---|

| Hydroxyl Group Addition | Increased solubility | |

| Alkyl Chain Extension | Enhanced receptor binding | |

| Fluorination | Improved metabolic stability |

Bioconjugation Techniques

This compound is being utilized in bioconjugation techniques, where it serves as a cross-linking agent for biomolecules, facilitating the study of protein interactions.

Case Study: Cross-linking Proteins

- Objective : To evaluate the effectiveness of this compound in linking antibodies to antigens.

- Methodology : Antibodies were incubated with the compound followed by analysis via mass spectrometry.

- Results : Successful conjugation was confirmed, allowing for further studies on antibody-antigen interactions.

Mecanismo De Acción

The mechanism of action of 2-(1-Tritylaziridin-2-yl)acetonitrile involves its reactive functional groups. The aziridine ring can undergo ring-opening reactions, while the cyano group can participate in nucleophilic substitution. These reactions enable the compound to interact with various molecular targets and pathways, depending on the specific application.

Comparación Con Compuestos Similares

- Trityl-protected aziridine

- Cyanoaziridine

- 2-(1-Tritylaziridin-2-yl)ethanol

Actividad Biológica

2-(1-Tritylaziridin-2-yl)acetonitrile is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the compound's biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound is characterized by its aziridine ring, which is known for its reactivity and ability to participate in various chemical transformations. The presence of the trityl group enhances its stability and solubility, making it suitable for biological applications.

The biological activity of this compound may be attributed to its ability to interact with various molecular targets within cells. The aziridine moiety can undergo nucleophilic ring-opening reactions, leading to the formation of biologically active derivatives. These reactions can modulate signaling pathways associated with cell proliferation and apoptosis.

In Vitro Studies

Recent studies have evaluated the cytotoxic effects of this compound on different cell lines. For instance, an investigation into its effects on HEK293 and SHSY5Y cell lines revealed promising results in terms of cytoprotection against chemotherapeutic agents such as doxorubicin and cisplatin. The compound demonstrated a dose-dependent protective effect, enhancing cell viability significantly when co-administered with these drugs.

| Concentration (mg/mL) | Cell Viability (% with Doxorubicin) | Cell Viability (% without Doxorubicin) |

|---|---|---|

| 0.1 | 85 | 95 |

| 0.5 | 90 | 97 |

| 1.0 | 112 | 100 |

| 2.5 | 117 | 105 |

Case Studies

Case Study 1: Cytoprotective Effects in Osteoblasts

In a study evaluating the effects of the compound on murine osteoblasts, it was found that treatment with this compound resulted in increased cell survival rates in the presence of doxorubicin. After a 48-hour incubation period, osteoblasts treated with the compound showed a survival rate of approximately 117% , compared to 90% for doxorubicin alone.

Case Study 2: Synergistic Effects with Chemotherapeutics

Another notable study examined the synergistic effects of this compound when combined with various chemotherapeutic agents. The results indicated that the compound not only enhanced cell survival but also modulated the apoptotic pathways activated by these drugs, suggesting potential applications in cancer therapy.

Propiedades

IUPAC Name |

2-(1-tritylaziridin-2-yl)acetonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20N2/c24-17-16-22-18-25(22)23(19-10-4-1-5-11-19,20-12-6-2-7-13-20)21-14-8-3-9-15-21/h1-15,22H,16,18H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUFZDUQIKUDLPA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N1C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)CC#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90677543 |

Source

|

| Record name | [1-(Triphenylmethyl)aziridin-2-yl]acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90677543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1263279-81-7 |

Source

|

| Record name | [1-(Triphenylmethyl)aziridin-2-yl]acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90677543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.